

Application Notes and Protocols for D[LEU4,LYS8]-VP TFA

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Compound of Interest

Compound Name: D[LEU4,LYS8]-VP TFA

Cat. No.: B561572

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **D[LEU4,LYS8]-VP TFA**, a selective agonist for the vasopressin V1b receptor. This document is intended to guide researchers in utilizing this compound for in vitro and in vivo studies.

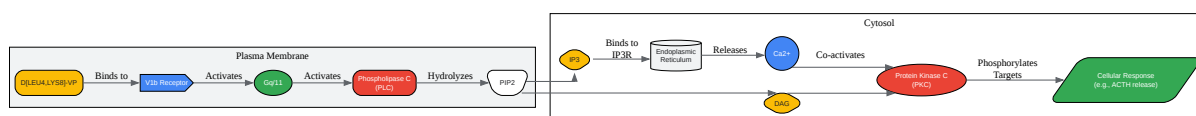
Product Information: Supplier and Purity

D[LEU4,LYS8]-VP TFA is a synthetic peptide analog of vasopressin. The trifluoroacetate (TFA) salt form is commonly supplied. It is crucial to source high-purity compounds for reliable and reproducible experimental results. The table below summarizes information from various suppliers.

Supplier	Purity	CAS Number (Free Base)
MedChemExpress	99.29%	42061-33-6
AbMole BioScience	>98%	42061-33-6
DC Chemicals	Not specified	Not specified
ALFAGEN	Not specified	Not specified
GlpBio	Not specified	Not specified

Mechanism of Action and Signaling Pathway

D[LEU4,LYS8]-VP is a selective agonist of the vasopressin V1b receptor (also known as V3 receptor). The V1b receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[1][2][3] Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca^{2+}).[7][8] The elevated cytosolic Ca^{2+} and DAG together activate Protein Kinase C (PKC), leading to downstream cellular responses, such as the secretion of Adrenocorticotrophic Hormone (ACTH) from the anterior pituitary gland.[1]



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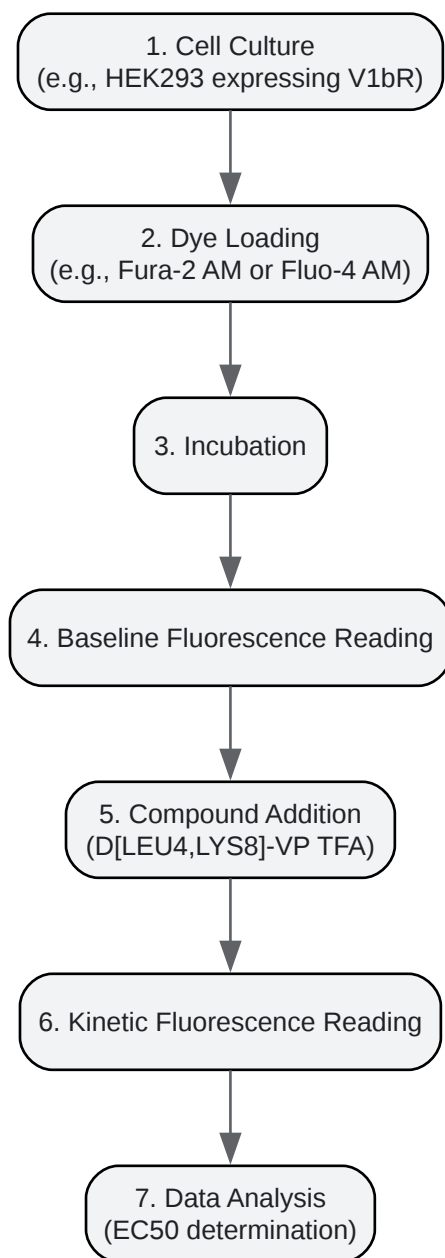
V1b Receptor Signaling Pathway.

Experimental Protocols

In Vitro Application: Intracellular Calcium Mobilization Assay

This protocol describes how to measure the activation of the V1b receptor by **D[LEU4,LYS8]-VP TFA** by monitoring changes in intracellular calcium concentration using a fluorescent dye.

Workflow:



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Calcium Mobilization Assay Workflow.

Materials:

- HEK293 cells stably expressing the human vasopressin V1b receptor.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

- Pluronic F-127.
- Probenecid (optional, to prevent dye leakage).
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
- **D[LEU4,LYS8]-VP TFA.**
- 96-well black, clear-bottom microplate.
- Fluorescence microplate reader with kinetic reading capabilities and automated injection.

Procedure:

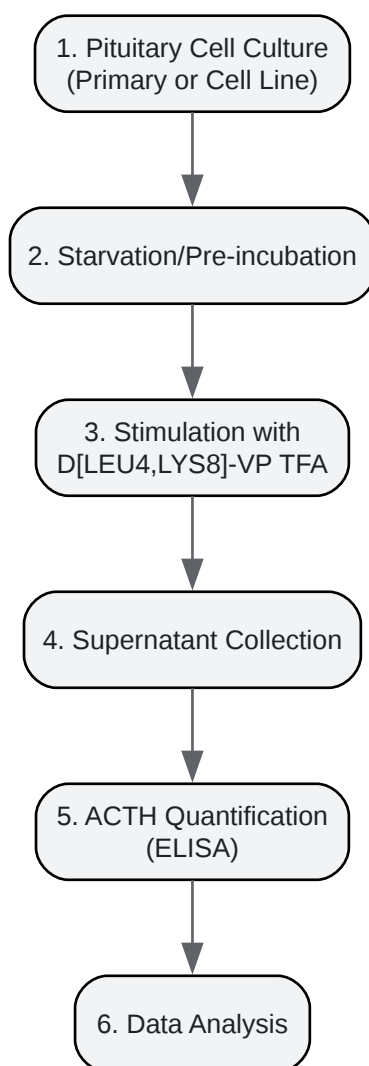
- Cell Plating: Seed the V1b receptor-expressing cells in a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.
- Dye Loading:
 - Prepare a loading buffer containing the fluorescent calcium dye. For example, for Fluo-4 AM, prepare a 2 µM solution in HBSS with 20 mM HEPES and 0.04% Pluronic F-127. Probenecid can be added at a final concentration of 2.5 mM.
 - Remove the cell culture medium from the wells and add 100 µL of the dye loading buffer to each well.
 - Incubate the plate at 37°C for 60 minutes in the dark.
- Cell Washing: After incubation, gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove excess dye. After the final wash, leave 100 µL of the buffer in each well.
- Compound Preparation: Prepare a serial dilution of **D[LEU4,LYS8]-VP TFA** in HBSS with 20 mM HEPES at 2 times the final desired concentration.
- Measurement:

- Place the plate in the fluorescence microplate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
- Set the instrument to record fluorescence intensity over time (kinetic read). For Fluo-4, excitation is at 485 nm and emission is at 525 nm.
- Record a baseline fluorescence for 10-20 seconds.
- Using the instrument's injector, add 100 µL of the **D[LEU4,LYS8]-VP TFA** solution to the wells.
- Continue recording the fluorescence for at least 60-120 seconds to capture the peak response.
- **Data Analysis:** The change in fluorescence (peak - baseline) is proportional to the increase in intracellular calcium. Plot the change in fluorescence against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.

In Vitro Application: ACTH Release from Pituitary Cells

This protocol outlines a method to measure the ability of **D[LEU4,LYS8]-VP TFA** to stimulate ACTH secretion from primary pituitary cells or a suitable pituitary cell line (e.g., AtT-20).^[9]

Workflow:



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ACTH Release Assay Workflow.

Materials:

- Primary rat or mouse anterior pituitary cells, or AtT-20 cell line.
- Cell culture medium.
- Serum-free medium for stimulation.
- **D[LEU4,LYS8]-VP TFA.**
- 24-well cell culture plates.

- ACTH ELISA kit.
- Microplate reader for ELISA.

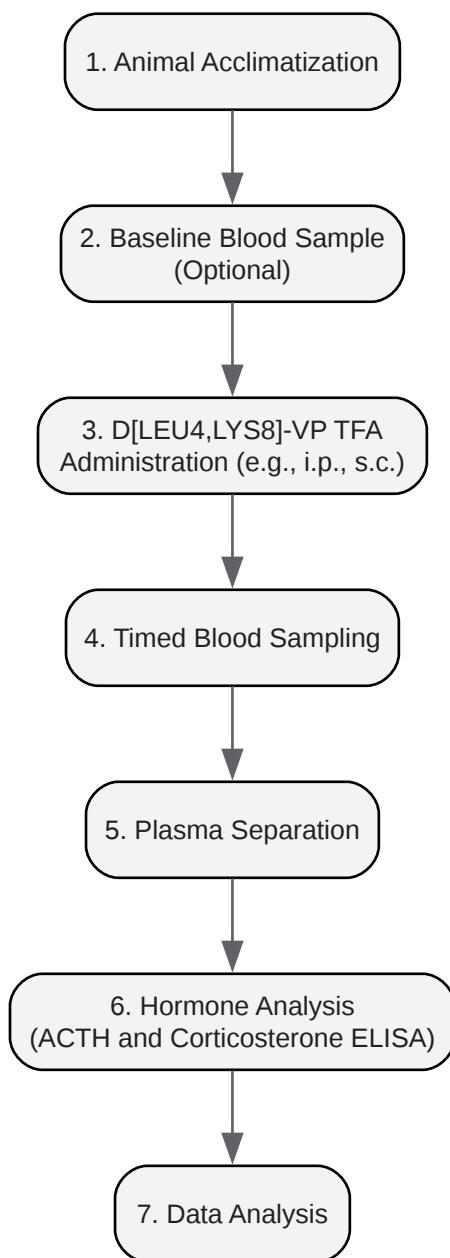
Procedure:

- Cell Culture: Culture the pituitary cells in 24-well plates until they reach the desired confluency.
- Pre-incubation: Gently wash the cells with serum-free medium and then pre-incubate them in serum-free medium for 1-2 hours to establish a basal level of ACTH release.
- Stimulation:
 - Prepare various concentrations of **D[LEU4,LYS8]-VP TFA** in serum-free medium.
 - Remove the pre-incubation medium and add the different concentrations of the compound to the wells. Include a vehicle control (medium only).
 - Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
- Supernatant Collection: Carefully collect the supernatant from each well. Centrifuge the supernatant to remove any detached cells and store at -80°C until analysis.
- ACTH Measurement: Quantify the amount of ACTH in the collected supernatants using a commercially available ACTH ELISA kit, following the manufacturer's instructions.
- Data Analysis: Plot the concentration of ACTH released against the concentration of **D[LEU4,LYS8]-VP TFA** to determine the dose-dependent effect on ACTH secretion.

In Vivo Application: Assessment of HPA Axis Activation

This protocol provides a general guideline for administering **D[LEU4,LYS8]-VP TFA** to laboratory animals (e.g., rats or mice) to assess its effect on the hypothalamic-pituitary-adrenal (HPA) axis by measuring plasma ACTH and corticosterone levels.

Workflow:



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In Vivo HPA Axis Activation Workflow.

Materials:

- Laboratory animals (e.g., adult male Sprague-Dawley rats or C57BL/6 mice).
- **D[LEU4,LYS8]-VP TFA.**
- Sterile saline or other appropriate vehicle.

- Syringes and needles for injection.
- Blood collection tubes (e.g., with EDTA for ACTH).
- Centrifuge.
- ACTH and corticosterone ELISA kits.

Procedure:

- **Animal Acclimation:** House the animals in a controlled environment (temperature, light-dark cycle) for at least one week before the experiment to minimize stress.
- **Compound Preparation:** Dissolve **D[LEU4,LYS8]-VP TFA** in a sterile vehicle (e.g., 0.9% saline) to the desired concentration for injection. The volume of injection should be appropriate for the animal's size (e.g., 1-5 mL/kg for rats, 5-10 mL/kg for mice).
- **Administration:** Administer the prepared **D[LEU4,LYS8]-VP TFA** solution to the animals via the desired route (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), or intravenous (i.v.)). Include a vehicle-treated control group.
- **Blood Collection:** At specified time points after administration (e.g., 15, 30, 60, 120 minutes), collect blood samples. The method of collection should be chosen to minimize stress (e.g., tail vein, saphenous vein, or terminal cardiac puncture under anesthesia). For ACTH measurement, blood should be collected into tubes containing EDTA and kept on ice.
- **Plasma Preparation:** Centrifuge the blood samples at 4°C to separate the plasma. Store the plasma at -80°C until analysis.
- **Hormone Analysis:** Measure the concentrations of ACTH and corticosterone in the plasma samples using specific ELISA kits.
- **Data Analysis:** Compare the hormone levels in the **D[LEU4,LYS8]-VP TFA**-treated groups to the vehicle-treated control group at each time point. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the effects.

Disclaimer: All experimental protocols are for research purposes only and should be performed by qualified personnel in accordance with all applicable regulations and institutional guidelines. Dosing, timing, and specific reagents may need to be optimized for individual experimental setups.

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